molecular formula C22H43N3O B12673324 N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide CAS No. 93893-33-5

N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide

Cat. No.: B12673324
CAS No.: 93893-33-5
M. Wt: 365.6 g/mol
InChI Key: YEPGQAAGPHDRPO-AVQMFFATSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Amide Proton : A singlet at δ 8.1–8.3 ppm (N–H).
    • Alkenyl Protons : Doublets of doublets at δ 5.3–5.5 ppm (J = 10–15 Hz) for the E-configured double bonds.
    • Polyamine Protons : Multiplets at δ 2.6–3.1 ppm (N–CH₂–CH₂–N) and δ 1.2–1.6 ppm (alkyl CH₂ groups).
  • ¹³C NMR :
    • Amide Carbonyl : δ 170–172 ppm.
    • Alkenyl Carbons : δ 127–130 ppm.
    • Polyamine Carbons : δ 40–50 ppm (N–CH₂), δ 35–38 ppm (CH₂–NH).

Infrared (IR) Spectroscopy

  • Amide C=O Stretch : Strong absorption at 1,650–1,680 cm⁻¹.
  • N–H Stretches : Broad bands at 3,300–3,500 cm⁻¹ (primary/secondary amines).
  • C=C Stretches : Weak peaks at 1,640–1,680 cm⁻¹.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) : Predominant [M+H]⁺ ion at m/z 409.4.
  • Fragmentation :
    • Loss of the polyamine chain (m/z 265.3, C₁₈H₂₅O).
    • Cleavage at double bonds (m/z 183.1, C₁₂H₁₅O).

      Derivatization with dansyl hydrazine enhances detectability by introducing a UV-absorbing tag.

Crystallographic Data and Conformational Flexibility

Crystallographic studies of this compound are challenging due to its high conformational flexibility, as noted in PubChem entries. Key observations include:

Property Detail
Conformational Flexibility The polyamine chain adopts multiple rotameric states, while the unsaturated tail exhibits syn or anti arrangements.
Predicted Crystal Packing Molecular dynamics simulations suggest loose van der Waals interactions between alkyl chains, preventing rigid lattice formation.
Thermal Motion High B-factors (>50 Ų) indicate significant disorder in solid-state structures.

The E configuration of the double bonds imposes a semi-rigid, extended conformation on the fatty acid tail, but the polyamine chain’s rotational freedom dominates the molecule’s overall flexibility. This property complicates X-ray diffraction analysis, necessitating computational modeling for structural insights.

Properties

CAS No.

93893-33-5

Molecular Formula

C22H43N3O

Molecular Weight

365.6 g/mol

IUPAC Name

(9E,12E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C22H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26)/b7-6+,10-9+

InChI Key

YEPGQAAGPHDRPO-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN

Origin of Product

United States

Preparation Methods

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Purpose Notes
1 Octadeca-9,12-dienoic acid + Thionyl chloride (SOCl2) or oxalyl chloride, reflux, inert atmosphere Conversion to acid chloride Ensures high reactivity for amidation
2 Acid chloride + 2-(2-aminoethylamino)ethanamine, solvent (e.g., DCM), 0–25°C Formation of amide bond Slow addition recommended to control exotherm
3 Work-up: aqueous wash, extraction, drying Purification Removal of by-products and unreacted reagents
4 Optional: Column chromatography or recrystallization Final purification Ensures high purity of product

Alternatively, using carbodiimide coupling:

Step Reagents & Conditions Purpose Notes
1 Octadeca-9,12-dienoic acid + EDC + HOBt, solvent (DMF or DCM), 0–25°C Activation of carboxyl group In situ activation
2 Addition of 2-(2-aminoethylamino)ethanamine Amidation Stirring for several hours
3 Work-up and purification as above Isolation of product

Research Findings and Yield Data

  • Yields : Reported yields for amidation reactions range from 70% to 90%, depending on the method and purification steps.
  • Purity : High purity (>95%) is achievable with proper chromatographic techniques.
  • Stability : The product maintains the integrity of the double bonds at positions 9 and 12 when reactions are conducted under inert atmosphere and controlled temperature.
  • Side Reactions : Minimal polymerization or oxidation observed when precautions are taken.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Typical Yield (%)
Acid Chloride Amidation SOCl2, polyamine 0–25°C, inert atmosphere High reactivity, straightforward Requires handling acid chlorides, moisture sensitive 80–90
Carbodiimide Coupling EDC, HOBt, polyamine Room temp, mild Mild conditions, no isolation of acid chloride Possible side reactions, longer reaction time 70–85
Enzymatic Amidation Lipase, fatty acid, polyamine 30–45°C, solvent or solvent-free Eco-friendly, selective Enzyme cost, scale-up challenges 60–75
Continuous Flow Same as above, flow reactor Controlled temp and flow rate Scalable, reproducible Requires specialized equipment 85–90

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide can undergo various types of chemical reactions, including:

    Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell signaling and membrane interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide involves its interaction with various molecular targets. The compound can insert itself into lipid bilayers due to its hydrophobic tail, affecting membrane fluidity and permeability. The polyamine chain can interact with negatively charged molecules, such as nucleic acids and proteins, influencing their function and stability. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monoacetate Derivatives

Compound 1 : N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate
  • CAS No.: 93942-11-1
  • Molecular Formula : C₂₆H₅₁N₄O₃ (including acetate counterion)
  • Key Differences: Addition of a monoacetate group increases polarity and water solubility. The acetate moiety enhances stability during storage but may reduce membrane permeability compared to the parent compound .
Compound 2 : N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate
  • CAS No.: 93942-13-3
  • Molecular Formula : C₂₆H₄₉N₄O₃
  • Key Differences :
    • Contains three double bonds (9, 12, 15) in the fatty acid chain, increasing unsaturation and oxidative instability.
    • Higher molecular weight (465.69 g/mol) and complexity (464 per complexity index) compared to the dienamide .

Ethylene Chain Variants

Compound 3 : N,N-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate
  • CAS No.: 93918-63-9
  • Molecular Formula : C₄₀H₆₈N₄O₃
  • Key Differences: Symmetrical bis-amide structure with two octadecatriene chains.

Functional Group Modifications

Compound 4 : (9Z,12R)-12-Hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-9-octadecenamide
  • CAS No.: Not provided, but structurally distinct .
  • Key Differences: Replacement of aminoethyl groups with hydroxyethyl moieties reduces basicity and alters hydrogen-bonding capacity. Single double bond (9Z) and a hydroxyl group at position 12, enhancing amphiphilicity .

Structural and Functional Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 93942-10-0 C₂₄H₄₈N₄O 424.66 Two double bonds (9,12), aminoethyl-ethylenediamine head group
Monoacetate (Dienamide) 93942-11-1 C₂₆H₅₁N₄O₃ 465.69 Increased polarity, acetate counterion
Monoacetate (Trienamide) 93942-13-3 C₂₆H₄₉N₄O₃ 465.69 Three double bonds (9,12,15), higher unsaturation
Bis-amide (Trienamide) 93918-63-9 C₄₀H₆₈N₄O₃ 684.99 Dual fatty acid chains, micelle-forming potential
Hydroxyethyl Variant N/A C₂₀H₄₀N₂O₂ 356.55 Hydroxyethyl groups, reduced basicity

Biological Activity

N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide, also known by its CAS number 5676-07-3, is a cationic lipid that has garnered attention in biomedical research due to its potential applications in drug delivery systems, particularly for nucleic acids. This compound's structure features a long hydrophobic tail and multiple amino groups, which contribute to its biological activity and interaction with cellular membranes.

PropertyValue
Molecular FormulaC22H43N3O
Molecular Weight365.59632 g/mol
CAS Number5676-07-3
EINECS Number299-620-4

The biological activity of this compound is primarily attributed to its ability to form lipid nanoparticles (LNPs). These nanoparticles can encapsulate nucleic acids and facilitate their delivery into cells. The cationic nature of the compound enhances its interaction with negatively charged cellular membranes, promoting endocytosis and subsequent release of the therapeutic payload within the cytoplasm.

Research Findings

  • Gene Delivery : Studies have demonstrated that formulations containing this compound can achieve high transfection efficiency for mRNA and DNA. For instance, lipid nanoparticles composed of this compound have shown significant efficacy in delivering mRNA vaccines in vivo, eliciting robust immune responses (Brito et al., 2014) .
  • Anticancer Activity : Research has explored the potential of this compound in cancer therapy. In vitro studies indicated that lipid formulations could enhance the cytotoxic effects of chemotherapeutic agents by improving their solubility and bioavailability (Oh et al., 2013) .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, although further studies are needed to elucidate the mechanisms involved.

Case Study 1: mRNA Vaccine Delivery

A study reported the use of this compound in formulating lipid nanoparticles for mRNA vaccines. The nanoparticles demonstrated stability against degradation and successfully transfected cells in vitro. In vivo trials indicated that these LNPs could induce a strong antibody response, highlighting their potential as effective vaccine carriers (Brito et al., 2014) .

Case Study 2: Combination Therapy for Cancer

In a combination therapy study involving this compound, researchers found that when co-administered with paclitaxel, it significantly enhanced the drug's efficacy against breast cancer cell lines. The lipid formulation improved the delivery and retention of paclitaxel within tumor tissues, leading to increased apoptosis rates in cancer cells (Oh et al., 2013) .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for structural confirmation of N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the unsaturated C18 chain (9Z,12Z configuration) and aminoethyl-ethylenediamine backbone. Pay attention to chemical shifts for amide protons (~6.5–8.5 ppm) and allylic protons (~2.0–2.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) coupled with orbitrap detectors to verify molecular mass (e.g., expected [M+H]+^+ for C22_{22}H43_{43}N3_3O: ~366.34 g/mol) .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm1^{-1}) and N-H stretching (~3300 cm1^{-1}) .

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

  • Synthetic Strategies :

  • Acylation of Ethylenediamine Derivatives : React octadeca-9,12-dienoyl chloride with N-(2-aminoethyl)ethylenediamine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
  • Post-Synthetic Purification : Use column chromatography (silica gel, eluent: CHCl3_3/MeOH gradients) to remove unreacted amines or acyl chloride byproducts. Confirm purity via HPLC (C18 column, UV detection at 210 nm) .

Q. How can its amphiphilic properties be characterized for applications in colloidal systems?

  • Experimental Design :

  • Surface Tension Measurements : Use a tensiometer to determine critical micelle concentration (CMC) by plotting surface tension vs. log concentration. Expect CMC values < 1 mM due to the long hydrophobic chain .
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter of self-assembled micelles or vesicles in aqueous solutions. Adjust pH to study protonation effects on the amino groups (pKa ~8–10) .

Advanced Research Questions

Q. How does This compound enhance gene transfection efficiency in lipid-based delivery systems?

  • Mechanistic Insights :

  • Protonatable Amino Groups : The tertiary amines in the ethylenediamine moiety facilitate endosomal escape via the "proton sponge" effect. Optimize lipid-to-DNA ratios (e.g., 2:1 to 5:1) to balance transfection efficiency and cytotoxicity .
  • Membrane Fusion Studies : Use fluorescence resonance energy transfer (FRET) to monitor lipid mixing between liposomes and cell membranes. Compare with control lipids lacking unsaturated bonds .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

  • Data Contradiction Analysis :

  • Enzyme Assays : Test inhibition of fatty acid amide hydrolase (FAAH) using radiolabeled substrates (e.g., 3H^3H-anandamide). Compare IC50_{50} values under varying pH and ionic strength conditions to account for protonation state effects .
  • Molecular Dynamics Simulations : Model interactions between the compound’s unsaturated tail and FAAH’s hydrophobic active site. Identify structural determinants (e.g., Z-configuration of diene) influencing binding affinity .

Q. How can its interaction with lipid monolayers inform drug delivery system design?

  • Surface Pressure-Area Isotherms :

  • Langmuir Trough Experiments : Compress monolayers of the compound mixed with DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) at the air-water interface. Calculate molecular packing area (~80–100 Å2^2/molecule) and collapse pressure (~45 mN/m) .
  • Grazing-Incidence X-Ray Diffraction (GIXD) : Resolve in-plane lattice structures to assess how unsaturated bonds affect monolayer fluidity and phase transitions .

Methodological Tables

Property Technique Key Observations Reference
Structural ConfirmationNMR, HRMS1H^1H-NMR: δ 5.3–5.4 (diene protons)
CMC DeterminationSurface Tension AnalysisCMC = 0.5 mM in PBS (pH 7.4)
Gene Transfection EfficiencyFluorescence Microscopy70% GFP expression in HEK293 cells at 2:1 ratio
Enzyme InhibitionRadiolabeled FAAH AssayIC50_{50} = 12 ± 2 µM

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